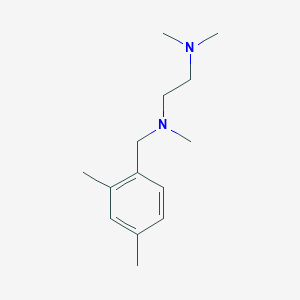![molecular formula C19H19N3 B5815268 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as DMTQ, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. DMTQ is a derivative of isoquinoline and has been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, it has been suggested that this compound may act as a GABA-A receptor agonist, which could explain its anticonvulsant effects. It has also been shown to modulate the activity of dopamine receptors, which could explain its potential therapeutic effects for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models, suggesting its potential as an anticonvulsant agent. It has also been found to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects for Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its well-established synthesis method, which allows for easy reproducibility. Additionally, this compound has been extensively studied in animal models, and its pharmacological properties have been well-characterized. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, studies could investigate the potential use of this compound in other neurological disorders, such as epilepsy and neuropathic pain.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. Its synthesis method has been well-established, and its pharmacological properties have been extensively studied in animal models. This compound has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Its potential as a therapeutic agent for the treatment of Parkinson's disease is an area of interest for future research. While this compound has some limitations, its well-characterized pharmacological properties make it a promising compound for further study.
Synthesemethoden
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can be synthesized through the reaction of 3-phenyl-1-propanol with 2,4-pentanedione in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease. This compound has been studied extensively in animal models and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(4-methylphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13-8-10-14(11-9-13)17-20-21-18-16-7-5-4-6-15(16)12-19(2,3)22(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFESZQRDPUZMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(CC4=CC=CC=C43)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)




![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)

![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)